Product packaging for Decyltriphenylsilane(Cat. No.:)

Decyltriphenylsilane

Cat. No.: B11941648
M. Wt: 400.7 g/mol
InChI Key: QWERZFXILNIEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Field of Alkyltriphenylsilanes

The properties of alkyltriphenylsilanes can be systematically tuned by varying the alkyl chain length. This allows for the design of molecules with specific properties for various applications, from chromatography to materials science. Decyltriphenylsilane, with its long C10 chain, is expected to exhibit more pronounced non-polar characteristics compared to its shorter-chain analogues.

Historical Perspectives on Organosilane Synthesis and Characterization Relevant to this compound

The field of organosilicon chemistry dates back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. sigmaaldrich.com However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for modern organosilicon chemistry. nist.gov Kipping extensively utilized Grignard reagents to form silicon-carbon bonds, a method that remains highly relevant for the synthesis of compounds like this compound. nist.govkhanacademy.orgyoutube.comyoutube.comchem-station.comyoutube.com

The synthesis of this compound can be approached through two primary and historically significant methods:

Grignard Reaction: This involves the reaction of a decylmagnesium halide (a Grignard reagent) with chlorotriphenylsilane (B103829). The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing the chloride and forming the desired silicon-carbon bond. This method is a versatile and widely used approach for creating a vast array of organosilane compounds. khanacademy.orgyoutube.comyoutube.comchem-station.comyoutube.com

Hydrosilylation: This method involves the addition of triphenylsilane (B1312308) (H-Si(C₆H₅)₃) across the double bond of 1-decene (B1663960). This reaction is typically catalyzed by transition metals, most commonly platinum complexes. reddit.comnih.govnih.gov The hydrosilylation reaction is a powerful tool for the formation of silicon-carbon bonds with high atom economy. reddit.comnih.govnih.gov

The characterization of organosilanes has evolved with advancements in analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the structure of compounds like this compound. nih.govyoutube.comnih.govchemrxiv.org While specific spectral data for this compound is not widely published, the expected spectral features can be inferred from its structure and data for analogous compounds. sigmaaldrich.comsigmaaldrich.com

Expected Spectroscopic Data for this compound:

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the phenyl protons. A series of signals in the aliphatic region (around 0.5-1.5 ppm) corresponding to the decyl chain protons. The chemical shifts would be influenced by the neighboring silicon atom.
¹³C NMR Multiple signals in the aromatic region for the phenyl carbons and multiple signals in the aliphatic region for the decyl chain carbons.
Mass Spec. A molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely show the loss of the decyl group or phenyl groups.

Current Research Landscape and Academic Significance of this compound

While specific research focused exclusively on this compound is limited, its significance can be understood within the broader context of alkyltriphenylsilanes and long-chain alkylsilanes. These compounds are of academic interest for several reasons:

Stationary Phases in Chromatography: Long-chain alkylsilanes are fundamental to reversed-phase high-performance liquid chromatography (HPLC). nist.govkhanacademy.orgreddit.comsigmaaldrich.comresearchgate.netwikipedia.org They are covalently bonded to silica (B1680970) particles to create non-polar stationary phases. Although C18 (octadecyl) chains are most common, the use of other chain lengths, such as C10 (decyl), allows for the fine-tuning of separation selectivity. reddit.comsigmaaldrich.comresearchgate.net this compound, with its bulky triphenylsilyl headgroup, could offer unique steric interactions in chromatographic separations.

Surface Modification: The silane (B1218182) functional group allows for the covalent attachment of these molecules to hydroxyl-bearing surfaces, such as silica, glass, and metal oxides. This can be used to create hydrophobic and non-polar coatings. The long decyl chain of this compound would impart a high degree of hydrophobicity to a modified surface.

Model Systems in Materials Science: Alkyltriphenylsilanes can serve as model compounds for studying the self-assembly and packing of molecules on surfaces. The interplay between the rigid, bulky triphenylsilyl group and the flexible alkyl chain can lead to complex and interesting molecular arrangements.

The following table summarizes the key properties and potential applications of this compound based on the characteristics of its chemical class.

PropertyDescriptionPotential Application
Chemical Nature Organosilane with three phenyl groups and one decyl group attached to silicon.Building block in organic synthesis.
Physical State Expected to be a liquid or low-melting solid at room temperature.Component in lubricant or hydraulic fluid formulations.
Solubility Highly soluble in non-polar organic solvents; insoluble in water.Additive for non-polar media.
Reactivity The Si-C bonds are generally stable. The phenyl groups can undergo aromatic substitution reactions.Precursor for further functionalization.
Surface Activity Can be used to modify surfaces to be hydrophobic.Creation of water-repellent coatings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36Si B11941648 Decyltriphenylsilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36Si

Molecular Weight

400.7 g/mol

IUPAC Name

decyl(triphenyl)silane

InChI

InChI=1S/C28H36Si/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h9-17,19-24H,2-8,18,25H2,1H3

InChI Key

QWERZFXILNIEPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Decyltriphenylsilane

Alkene Hydrosilylation Routes for Decyltriphenylsilane Synthesis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond like a carbon-carbon double bond, is a fundamental and atom-economical method for the synthesis of organosilanes. qualitas1998.net The reaction of 1-decene (B1663960) with triphenylsilane (B1312308) is a direct route to this compound.

Investigation of Catalytic Systems in Decene-1 and Triphenylsilane Reactions

The hydrosilylation of 1-decene with a hydrosilane such as triethoxysilane (B36694) has been studied using heterogeneous platinum catalysts. For instance, the use of SiliaCat Pt(0), a platinum(0) catalyst immobilized on a silica (B1680970) support, has been shown to effectively catalyze the hydrosilylation of 1-decene. qualitas1998.net While specific data for the reaction with triphenylsilane is not extensively tabulated in comparative studies, the behavior of similar long-chain alkenes like 1-octene (B94956) provides insight. The reaction is typically carried out at temperatures ranging from room temperature to 60°C. qualitas1998.net

A variety of catalysts are active for the hydrosilylation of alkenes, including those based on platinum, rhodium, and nickel. Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used due to their high activity. nih.gov Rhodium complexes, including Wilkinson's catalyst ([RhCl(PPh₃)₃]), also catalyze hydrosilylation and can offer different selectivity profiles. nih.gov Nickel-based catalysts have emerged as a more economical alternative to precious metal catalysts.

The choice of catalyst can influence the regioselectivity of the addition, although with terminal alkenes like 1-decene, the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon, is predominantly formed.

Table 1: Representative Catalytic Hydrosilylation of 1-Decene

Catalyst Silane (B1218182) Temperature (°C) Time (h) Conversion (%) Selectivity (%)

This table is illustrative and based on data for the hydrosilylation of 1-decene with triethoxysilane. qualitas1998.net The performance with triphenylsilane may vary.

Mechanistic Probes of Hydrosilylation Pathways

The most widely accepted mechanism for hydrosilylation catalyzed by transition metals is the Chalk-Harrod mechanism. This mechanism involves the following key steps:

Oxidative Addition: The hydrosilane (in this case, triphenylsilane) adds to the low-valent metal center of the catalyst.

Alkene Coordination: The alkene (1-decene) coordinates to the resulting metal complex.

Migratory Insertion: The alkene inserts into the metal-hydride bond. This step determines the regioselectivity of the reaction. For terminal alkenes, the insertion typically occurs in a way that leads to the anti-Markovnikov product.

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the final product, this compound, and regenerate the active catalyst.

Variations of this mechanism exist, and in some cases, side reactions such as alkene isomerization can occur.

Organometallic Coupling Reactions for this compound Synthesis

The formation of the silicon-carbon bond in this compound can also be achieved through the reaction of an organometallic nucleophile with a silyl (B83357) electrophile, or vice versa.

Grignard Reagent-Mediated Approaches Utilizing n-Decyllithium and Chlorotriphenylsilane (B103829)

A classic method for forming silicon-carbon bonds is the reaction of a silyl halide with an organometallic reagent. In this approach, chlorotriphenylsilane acts as the silyl electrophile. The corresponding nucleophile can be an organolithium reagent, such as n-decyllithium, or a Grignard reagent like n-decylmagnesium bromide.

The reaction proceeds via nucleophilic substitution at the silicon center, where the decyl group displaces the chloride ion. These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran. While the use of organolithium and Grignard reagents for alkylation of silyl chlorides is a long-standing method, challenges can arise, particularly with sterically hindered substrates or when there is a potential for side reactions.

Synthesis via Triphenylsilylpotassium and n-Decyl Bromide Coupling

An alternative organometallic approach involves reversing the polarity of the reactants. In this case, a silyl nucleophile, triphenylsilylpotassium, is reacted with an alkyl electrophile, n-decyl bromide. Triphenylsilylpotassium can be prepared by the cleavage of a Si-Si bond in hexaphenyldisilane (B72473) or by the reaction of triphenylsilane with potassium metal.

The reaction of triphenylsilylpotassium with an alkyl halide like n-decyl bromide is a direct method for forming the desired decyl-silicon bond. This method can be advantageous in certain synthetic contexts, offering an alternative to the more common approach of using an alkyl nucleophile.

Exploration of Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds. These methods have been extended to the synthesis of organosilanes.

One such strategy is the silyl-Negishi reaction , which involves the coupling of an organozinc halide with a silyl electrophile. nih.govbohrium.comorganic-chemistry.org In the context of this compound synthesis, this would involve the reaction of n-decylzinc halide with a triphenylsilyl halide, catalyzed by a palladium complex, often with a specialized phosphine (B1218219) ligand like DrewPhos. nih.govorganic-chemistry.org

Another relevant method is the silyl-Kumada reaction , which utilizes a Grignard reagent as the nucleophile. nih.gov The palladium-catalyzed coupling of n-decylmagnesium halide with chlorotriphenylsilane represents a modern variation of the classical Grignard reaction, often enabling the reaction to proceed under milder conditions and with higher efficiency. nih.gov These catalytic methods have significantly expanded the scope and utility of silicon-carbon bond formation.

Novel Synthetic Strategies and Methodological Innovations for this compound Analogues

The synthesis of this compound and its analogues, which are characterized by a long alkyl chain and a bulky triaryl- or trialkylsilyl moiety, presents unique challenges in achieving high efficiency and selectivity. Traditional methods often involve Grignard reactions or hydrosilylation; however, recent advancements focus on developing more sophisticated and sustainable synthetic routes. organic-chemistry.orgrsc.orgvapourtec.comadichemistry.comgelest.com

Development of Efficient and Selective Reaction Conditions

Recent research has been directed towards the optimization of reaction conditions to enhance yields and selectivities in the synthesis of long-chain alkyl-tri-substituted silanes. A key area of development is in the catalytic systems employed for hydrosilylation, a powerful method for forming silicon-carbon bonds.

Transition-metal catalysis, particularly with platinum and rhodium complexes, has been a cornerstone of hydrosilylation. nih.govnih.gov Innovations in ligand design for these metal catalysts have led to significant improvements in reaction efficiency and regioselectivity. For instance, the use of well-defined iridium(III) complexes with spirocyclic N-heterocyclic carbene (NHC) ligands has demonstrated versatile and highly regioselective C-H silylation of various substrates. nih.gov While not specifically demonstrated for this compound, this approach suggests a pathway for the direct, selective silylation of a decyl-containing substrate at a specific position.

Furthermore, catalyst systems that operate under milder conditions and with lower catalyst loadings are being explored. For example, the use of a [(3IP)Pd(allyl)]OTf complex has shown high efficiency and regioselectivity in the hydrosilylation of allenes with various silanes, including diphenylsilane. rsc.org Such catalysts could potentially be adapted for the reaction between 1-decene and triphenylsilane, offering a more atom-economical and efficient route.

The table below illustrates hypothetical improvements in the synthesis of a this compound analogue via catalytic hydrosilylation of 1-decene with triphenylsilane, showcasing the impact of catalyst innovation.

Table 1: Hypothetical Comparison of Catalytic Systems for this compound Analogue Synthesis

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity (α:β addition)
Speier's Catalyst (H₂PtCl₆)80127585:15
Karstedt's Catalyst6088892:8
Rh(I) Complex with Chiral Ligand40695>99:1
Ir(III)-NHC Complex501092Position-selective C-H silylation

This table is a hypothetical representation based on general trends in hydrosilylation catalysis.

Exploration of Alternative Precursors and Reagents

The conventional synthesis of this compound typically relies on the reaction of a decyl Grignard reagent with triphenylchlorosilane or the hydrosilylation of 1-decene with triphenylsilane. organic-chemistry.orgreddit.com However, the exploration of alternative precursors and reagents is a burgeoning area of research aimed at improving functional group tolerance, reducing waste, and accessing novel analogues.

One innovative approach involves the use of silylboranes as silylation reagents. chemrxiv.org These compounds can participate in transition-metal-catalyzed cross-coupling reactions, offering a different reactivity profile compared to traditional chlorosilanes or hydrosilanes. For instance, a silicon-stereogenic silylborane could be coupled with a decyl-containing electrophile to generate a chiral this compound analogue with high stereospecificity. chemrxiv.org

Another avenue of exploration is the use of organosilane precursors that can be activated under milder conditions. Copper-catalyzed activation of stable organosilanes for C-C bond formation presents a promising alternative to the use of more reactive organometallic reagents like Grignard or organolithium compounds. acs.org This methodology could potentially be applied to couple a triphenylsilyl group with a decyl halide or pseudohalide.

The development of "click" chemistry approaches for the synthesis of organosilanes also offers a modular and highly efficient strategy for creating diverse analogues. iaea.org For example, an azide-functionalized triphenylsilane could be "clicked" onto an alkyne-terminated decyl chain using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, yielding a triazole-containing this compound analogue.

The following table presents a hypothetical overview of synthetic routes to this compound analogues using alternative precursors.

Table 2: Hypothetical Synthetic Routes to this compound Analogues Using Novel Precursors

Silyl PrecursorDecyl PrecursorCatalyst/ReagentProduct AnalogueKey Advantage
Triphenylsilylborane1-IododecanePalladium CatalystThis compoundMild conditions, high functional group tolerance
Triphenyl(trimethylstannyl)silaneDecanoyl ChloridePalladium CatalystDecanoyltriphenylsilaneAccess to functionalized analogues
Azidotriphenylsilane1-DodecyneCopper(I) Catalyst(1-Decyl-1H-1,2,3-triazol-4-yl)triphenylsilaneModular "click" chemistry approach
Triphenylsilane1-DecanolDehydrogenative Coupling CatalystDecyloxytriphenylsilaneAlternative to C-Si bond formation

This table is a hypothetical representation to illustrate potential synthetic strategies.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving stereochemical control and regioselectivity is a significant challenge in the synthesis of complex molecules like functionalized this compound analogues. The ability to selectively introduce the bulky triphenylsilyl group at a specific position and with a defined three-dimensional arrangement is crucial for applications in materials science and asymmetric catalysis. thieme-connect.deacs.orgresearchgate.net

The synthesis of silicon-stereogenic silanes, where the silicon atom itself is a chiral center, has garnered considerable attention. thieme-connect.deacs.orgresearchgate.netnih.govrsc.org While this compound itself is not chiral at the silicon atom (as three of the substituents are identical phenyl groups), the principles developed for the synthesis of chiral silanes can be applied to the synthesis of this compound analogues where the triphenylsilyl group is attached to a stereogenic carbon on the decyl chain.

For example, the hydrosilylation of a chiral, non-racemic alkene derived from the decyl chain with triphenylsilane can proceed with high diastereoselectivity, controlled by the existing stereocenter. The choice of catalyst and ligand is paramount in influencing the stereochemical outcome of the reaction.

Regioselectivity is a key consideration in reactions such as the hydrosilylation of unsaturated bonds within a functionalized decyl chain. For instance, if the decyl chain contains a double bond and a triple bond, the catalyst can be chosen to selectively hydrosilylate one over the other. Platinum catalysts, for example, have been used for the regio- and stereoselective hydrosilylation of 1,3-diynes with triphenylsilane. nih.gov

Furthermore, directed C-H silylation offers a powerful strategy for achieving regioselectivity. By incorporating a directing group onto the decyl chain, it is possible to guide a transition-metal catalyst to silylate a specific C-H bond, even in the presence of other, more conventionally reactive sites. nih.gov

The table below provides a hypothetical illustration of achieving stereochemical and regiochemical control in the synthesis of a functionalized this compound analogue.

Table 3: Hypothetical Strategies for Stereochemical and Regioselective Synthesis of a this compound Analogue

SubstrateReagentCatalyst SystemDesired Outcome
(R)-1-decen-4-olTriphenylsilaneRhodium complex with chiral phosphine ligandDiastereoselective hydrosilylation of the alkene
1-Decen-9-yneTriphenylsilanePt₂(dvs)₃Regioselective hydrosilylation of the alkyne
N-(Decan-5-yl)picolinamideTriphenylsilaneIridium-NHC catalystRegioselective C-H silylation directed by the picolinamide (B142947) group
Racemic 1-chloro-1-phenylsilaneDecylmagnesium bromideLewis base catalyst with chiral lactateDynamic kinetic resolution to form a chiral decylphenylsilane

This table is a hypothetical representation of advanced synthetic strategies.

Spectroscopic and Advanced Characterization Techniques in Decyltriphenylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is indispensable for determining the connectivity and environment of atoms within a molecule. For Decyltriphenylsilane, ¹H, ¹³C, and ²⁹Si NMR spectroscopy, along with advanced 2D NMR techniques, provide critical insights.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aliphatic protons of the decyl chain and the aromatic protons of the phenyl rings.

The decyl chain would exhibit a series of signals. The terminal methyl group (CH₃) would likely appear as a triplet in the upfield region (around 0.8-1.0 ppm). The methylene (B1212753) groups (-CH₂-) along the chain would present as complex multiplets in the aliphatic region (around 1.2-1.5 ppm). The methylene group directly attached to the silicon atom (-CH₂-Si) is expected to resonate at a more downfield chemical shift, typically around 0.5-0.8 ppm, due to the electron-withdrawing nature of silicon and the phenyl groups.

The phenyl protons of the triphenylsilyl moiety are expected to appear as a complex multiplet in the aromatic region, generally between 7.0 and 7.8 ppm. The specific pattern would depend on the symmetry and potential restricted rotation around the Si-C bonds.

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon backbone and aromatic systems.

The decyl chain would show ten distinct carbon signals. The carbon atom directly bonded to silicon (C-Si) is anticipated to resonate at a significantly downfield position compared to the other alkyl carbons, likely in the range of 10-30 ppm, depending on the exact electronic environment. The terminal methyl carbon would be the most upfield signal.

The phenyl carbons would exhibit signals characteristic of aromatic systems. The ipso-carbon (directly bonded to silicon) would be distinguishable, and the ortho, meta, and para carbons would appear in the typical aromatic region of 120-140 ppm.

²⁹Si NMR Spectroscopy: Silicon NMR is particularly valuable for organosilicon compounds. ²⁹Si is a low-sensitivity nucleus, often requiring decoupling from protons (¹H decoupling) to simplify spectra and enhance signal.

For this compound, the ²⁹Si nucleus is bonded to one decyl group and three phenyl groups. Such tetracoordinate silicon environments typically resonate in the range of -10 to -40 ppm. The specific chemical shift would be influenced by the electronic effects of the attached organic groups. For example, alkylsilanes tend to resonate at more shielded positions (upfield) than phenylsilanes.

While specific 2D NMR data for this compound was not found in the searched literature, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming structural assignments.

COSY would reveal proton-proton couplings within the decyl chain, helping to identify adjacent protons.

HSQC would correlate directly bonded protons and carbons, confirming assignments for the decyl chain and phenyl rings.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Assessment

Vibrational spectroscopy techniques like FT-IR and Raman spectroscopy provide information about the functional groups and molecular vibrations present in this compound.

FT-IR spectroscopy would reveal characteristic absorption bands corresponding to the chemical bonds within this compound. Based on its structure, the following absorptions are expected:

C-H Stretching (Aliphatic): Strong bands in the region of 2850-2960 cm⁻¹ would be observed, corresponding to the symmetric and asymmetric stretching vibrations of the methylene and methyl groups in the decyl chain.

C-H Stretching (Aromatic): Medium intensity bands typically appear above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) due to the stretching of C-H bonds in the phenyl rings.

C=C Stretching (Aromatic): Characteristic absorptions for the phenyl rings would be present in the 1450-1600 cm⁻¹ region, indicative of the aromatic C=C double bonds.

Si-C Stretching: A strong absorption band is expected in the fingerprint region, typically around 700-800 cm⁻¹, attributed to the stretching vibration of the silicon-carbon bond.

Phenyl Ring Vibrations: Various C-H bending and ring deformation modes of the phenyl groups would contribute to the spectrum in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy complements FT-IR by detecting vibrations that are Raman-active. Similar functional groups would show characteristic peaks:

C-H Stretching (Aliphatic and Aromatic): Bands corresponding to C-H stretching vibrations of the decyl chain and phenyl rings would be observed.

C=C Stretching (Aromatic): The aromatic ring vibrations would also be visible in the Raman spectrum.

Si-C Stretching: The Si-C stretching vibration is expected to be Raman-active, providing a signature for the organosilicon linkage.

While specific peak positions for this compound were not detailed in the searched literature, these general assignments are based on established spectroscopic data for similar organosilicon compounds.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which aids in structural confirmation.

Molecular Weight Determination: The molecular formula of this compound is C₂₈H₃₆Si. Its monoisotopic mass is approximately 396.2589 g/mol . A mass spectrum would ideally show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. High-resolution mass spectrometry (HRMS) could provide an accurate mass measurement, confirming the elemental composition.

Fragmentation Pattern Analysis: Upon ionization (e.g., by electron ionization, EI, or electrospray ionization, ESI), this compound is expected to fragment in predictable ways. Common fragmentation pathways for organosilanes include:

Loss of the decyl group: The cleavage of the Si-C bond to the decyl chain would yield a fragment ion corresponding to [Si(C₆H₅)₃]⁺.

Loss of a phenyl group: Cleavage of a Si-C bond to a phenyl group would result in fragments like [C₁₀H₂₁Si(C₆H₅)₂]⁺ or [C₁₀H₂₁Si(C₆H₅)₂H]⁺.

Fragmentation of the decyl chain: The decyl chain itself can undergo alpha-cleavage or other fragmentation processes typical of long-chain alkanes.

Rearrangements: Silicon-containing fragments might also arise from rearrangements.

The precise fragmentation pattern can be highly dependent on the ionization method used. Without specific experimental data for this compound, these are predicted fragmentation pathways based on the known behavior of similar organosilicon compounds.

Advanced Spectroscopic Methods for Chemical State and Electronic Structure Analysis

Synchrotron-Based Spectroscopy Techniques

Synchrotron radiation, generated by accelerating charged particles in a storage ring, provides highly intense, tunable, and coherent X-ray beams hamamatsu.comnrcki.rufrontiersin.orgnih.gov. These properties make it an indispensable tool for advanced materials characterization, enabling high-resolution spectroscopy and scattering experiments that probe electronic structure, chemical states, and atomic arrangements with exceptional sensitivity hamamatsu.comnrcki.rufrontiersin.orgnih.gov. For organosilicon compounds like this compound, synchrotron-based techniques offer unparalleled insights into their molecular structure, bonding, and surface properties oist.jp.

X-ray Absorption Spectroscopy (XAS)

XAS, encompassing X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), probes the electronic and local atomic environment of specific elements ictp.itesrf.frdaphne4nfdi.de. XANES provides information on oxidation states and coordination geometry, while EXAFS reveals details about bond lengths, coordination numbers, and the types of neighboring atoms ictp.itesrf.fr. For this compound, XAS at the silicon K-edge or L-edge, or carbon K-edge, could elucidate the nature of Si-C bonds, the electronic configuration of silicon, and the local atomic arrangement around silicon and carbon atoms nih.gov. Studies on silicon nanostructures have demonstrated XAS's capability in probing chemical bonding and electronic structure nih.gov.

Expected Findings:

Si K-edge XANES: Peaks would indicate the oxidation state and hybridization of silicon. For this compound, a strong pre-edge feature related to the Si 1s → 3p transition would be expected, sensitive to the local symmetry and bonding environment ictp.itesrf.fr.

Si K-edge EXAFS: Fourier-transformed EXAFS spectra would yield information on the distances to neighboring atoms (e.g., carbon atoms in the decyl chain and phenyl rings, and potentially oxygen if oxidized). The coordination number of silicon would also be determined ictp.itesrf.fr.

C K-edge XANES: This would provide insights into the electronic structure of carbon atoms within the decyl chain and phenyl rings, and their bonding to silicon nih.gov.

Hypothetical Data Table Illustration (XAS): While specific experimental data for this compound is not available in the scientific literature, a typical XAS analysis would yield parameters like those shown below. This table illustrates the type of information obtained from such techniques, not actual measurements for this compound.

TechniqueEdgeParameterValue (Hypothetical)UnitSignificance for this compound
XANESSi KEdge Position1840eVIndicates Si oxidation state and chemical environment
XANESSi KPre-edge Feature Max1845eVSensitive to Si coordination and hybridization (e.g., tetrahedral)
EXAFSSi KSi-C bond distance1.85 - 1.90ÅCharacterizes the strength and nature of the Si-C bond
EXAFSSi KSi-C coordination num4N/ANumber of carbon atoms directly bonded to silicon
XANESC KEdge Feature (π*)~285eVIndicates π-bonding in phenyl rings or sp2 carbon

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that probes the elemental composition and chemical states of the top few nanometers of a material innovatechlabs.comwikipedia.org. It works by irradiating the sample with X-rays, causing the emission of photoelectrons, whose kinetic energy is measured innovatechlabs.comwikipedia.org. This energy is characteristic of the element and its chemical environment innovatechlabs.comwikipedia.org. For this compound, XPS can identify the presence of silicon and carbon, determine their atomic percentages on the surface, and reveal different chemical states through shifts in binding energies, such as Si-C bonds versus potential Si-O bonds from oxidation or contamination mdpi.commdpi.com.

Expected Findings:

Survey Scan: Identification of core-level peaks corresponding to silicon (e.g., Si 2p, Si 2s) and carbon (e.g., C 1s) innovatechlabs.comwikipedia.org. The relative intensities would provide initial surface elemental composition.

High-Resolution Spectra:

C 1s spectrum: Deconvolution would reveal contributions from aliphatic carbons (decyl chain), aromatic carbons (phenyl rings), and potentially adventitious carbon contamination innovatechlabs.commdpi.com.

Si 2p spectrum: This would show peaks characteristic of the Si-C bond mdpi.commdpi.com. Shifts in binding energy could indicate oxidation (e.g., formation of SiO2 or siloxanes) or other chemical modifications mdpi.commdpi.com.

Hypothetical Data Table Illustration (XPS): Similarly, without specific experimental data for this compound, the following table illustrates the type of information derived from XPS analysis.

ElementCore LevelBinding Energy (eV) (Hypothetical)FWHM (eV) (Hypothetical)Chemical State / Assignment
C1s284.81.2Aliphatic C (decyl chain) / Aromatic C (phenyl rings)
C1s285.51.5Adventitious Carbon / CH2-Si linkage
Si2p99.50.8Si-C bonding (this compound)
Si2p103.51.0Si-O bonding (e.g., SiO2, siloxane, oxidation/contamination)

Small-Angle X-ray Scattering (SAXS)

SAXS is sensitive to electron density variations on the nanoscale (1-100 nm) and is useful for characterizing the size, shape, and distribution of particles or ordered structures researchgate.net. While this compound is a discrete molecule, if it were used in the formation of supramolecular assemblies or composite materials, SAXS could reveal information about the resulting nanostructure researchgate.net. For instance, studies on mesoporous organosilicas utilize SAXS to determine pore sizes and ordering researchgate.net.

Significance and Interpretation

The application of synchrotron-based spectroscopy techniques to this compound would provide a comprehensive understanding of its fundamental chemical structure, bonding characteristics, and surface chemistry. XAS would offer insights into the electronic states and local coordination of silicon and carbon atoms, crucial for understanding its reactivity and potential applications nih.govictp.itesrf.frdaphne4nfdi.de. XPS would detail the surface composition and identify any surface modifications or degradation pathways, such as oxidation innovatechlabs.comwikipedia.orgmdpi.commdpi.com. While specific experimental data for this compound using these advanced techniques is not widely published, the principles and expected outcomes, as outlined above, highlight the power of synchrotron radiation in characterizing such organosilicon compounds nih.govoist.jp.

Theoretical and Computational Studies of Decyltriphenylsilane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. lsu.edu These ab initio methods, meaning "from first principles," solve the Schrödinger equation with certain approximations to provide insights into molecular geometry, electronic distribution, and bond characteristics. lsu.edu For a molecule like Decyltriphenylsilane, such calculations are invaluable for understanding its stability and reactivity.

Density Functional Theory (DFT) has become a powerful and widely used method for investigating the structural and electronic properties of organosilanes. youtube.com This approach is employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-311++G**. cqu.edu.cn The analysis of the frontier orbitals would reveal the distribution of electron density. It is anticipated that the HOMO would be primarily localized on the electron-rich phenyl groups, specifically the π-systems, indicating these are probable sites for electrophilic attack. mdpi.com Conversely, the LUMO density is expected to be distributed over the silicon atom and the anti-bonding orbitals of the Si-C bonds, suggesting these areas are susceptible to nucleophilic attack. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -0.89
HOMO-LUMO Gap 5.36

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

In this compound, NBO analysis would be used to quantify the properties of the Si-C bonds connecting the silicon atom to the decyl chain and the three phenyl groups. It is generally observed in phenylsilanes that the Si-C bond to a phenyl group can be weakened by hyperconjugative interactions, such as the transfer of electron density from a lone pair of another atom into the anti-bonding orbital of the Si-C bond. cqu.edu.cn

The aromatic interactions, specifically the π-stacking between the phenyl rings, also contribute to the molecule's stability and conformation. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in molecular crystals. mdpi.com For this compound, this analysis would likely reveal significant C-H···π interactions, where the hydrogen atoms of one phenyl ring interact with the π-cloud of an adjacent ring, influencing the crystal packing. mdpi.com

Table 2: Selected NBO Analysis Parameters for Si-C Bonds in this compound

Bond Bond Type Polarization (% on C) Wiberg Bond Index
Si-C (phenyl) σ(Si-C) 65.8 0.92
Si-C (decyl) σ(Si-C) 68.2 0.96

Note: The data in this table is hypothetical and serves as an illustration of typical results from NBO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of complex molecules like this compound. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, rotates, and interacts with its environment. lsu.edu

For this compound, MD simulations would be crucial for understanding the flexibility of the long decyl chain and the rotational freedom of the phenyl groups around the Si-C bonds. These simulations can identify the most stable conformations (lowest energy states) and the energy barriers between different conformations. nih.gov The choice of force field is critical for the accuracy of MD simulations, with common choices for organosilanes including specialized or general-purpose force fields like AMBER or CHARMM, potentially re-parameterized for silicon-containing compounds.

The simulations would also elucidate the nature of intermolecular interactions in condensed phases. By simulating a box of this compound molecules, one can observe how they pack together and quantify the contributions of various non-covalent forces, such as van der Waals interactions and the aforementioned C-H···π interactions. mdpi.com This is particularly important for understanding the bulk properties of the material.

Mechanistic Pathways of this compound Reactivity: Computational Modeling

Computational modeling can be used to investigate the potential reaction mechanisms of this compound. A key reaction for many organosilanes is hydrolysis, which involves the cleavage of the Si-C bond. researchgate.net DFT calculations can be employed to model the reaction pathway of hydrolysis, identifying the transition state structures and calculating the activation energy barriers. rsc.org

A plausible mechanistic study would involve modeling the approach of a water molecule to the silicon center of this compound. The reaction would likely proceed through a pentacoordinate silicon intermediate or transition state. By mapping the potential energy surface, researchers can determine the most favorable reaction pathway. lsu.edu The calculations would likely show that the reaction is catalyzed by either acid or base, with the activation energy being significantly lower under these conditions.

Table 3: Calculated Activation Energies for a Hypothetical Hydrolysis Reaction of this compound

Reaction Condition Transition State Energy (kcal/mol) Activation Energy (kcal/mol)
Uncatalyzed 45.2 45.2
Acid-Catalyzed 25.8 25.8
Base-Catalyzed 20.5 20.5

Note: The data in this table is hypothetical and serves as an illustration of typical results from reaction pathway modeling.

Structure-Reactivity Relationships in Organosilane Systems: A this compound Case Study

By combining the insights from electronic structure calculations and mechanistic modeling, it is possible to establish structure-reactivity relationships for organosilanes, using this compound as a case study. The reactivity of organosilanes is governed by both steric and electronic effects. researchgate.net

Electronically, the phenyl groups are electron-withdrawing, which can affect the polarity of the Si-C bonds and the electrophilicity of the silicon atom. The computational data, such as the HOMO-LUMO gap and atomic charges from NBO analysis, can be correlated with experimental reactivity data for a series of related organosilanes to build a quantitative structure-reactivity relationship (QSAR) model. This model could then be used to predict the reactivity of other, yet-to-be-synthesized, organosilanes. For instance, a larger HOMO-LUMO gap would generally correlate with lower reactivity. mdpi.com

Decyltriphenylsilane in Catalytic Process Research

Decyltriphenylsilane as a Ligand or Precursor in Homogeneous Catalysis Research

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often dissolved in a solvent. The performance of these catalysts can be finely tuned by modifying the ligands attached to the metal center.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with novel ligands is a fundamental step in the development of new catalysts. This process typically involves reacting a metal precursor with the desired ligand under specific conditions. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are then employed to confirm the structure and purity of the resulting complex. However, a review of available literature does not yield any studies detailing the synthesis and characterization of transition metal complexes specifically featuring the this compound ligand.

Investigations into Catalytic Activity and Selectivity in Organic Transformations

Once a new transition metal complex is synthesized and characterized, its catalytic activity and selectivity are investigated in various organic transformations. These studies are crucial for determining the potential applications of the new catalyst. Common reactions include cross-coupling reactions, hydrogenations, and polymerizations. At present, there is no published research documenting the investigation of the catalytic activity and selectivity of any this compound-based transition metal complexes in organic transformations.

This compound in Heterogeneous Catalysis Development

Heterogeneous catalysis utilizes catalysts that are in a different phase from the reactants. These catalysts are often solid materials that can be easily separated from the reaction mixture, offering practical advantages in industrial processes.

Immobilization Strategies on Inorganic Supports

To bridge the gap between homogeneous and heterogeneous catalysis, soluble metal complexes can be immobilized on solid supports. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Common inorganic supports include silica (B1680970), alumina, and zeolites. The immobilization of this compound or its metal complexes onto such supports has not been reported in the scientific literature.

Surface-Modified Catalysts for Enhanced Performance

The performance of heterogeneous catalysts can be enhanced by modifying their surface properties. This can involve the introduction of functional groups that can improve catalyst stability, activity, or selectivity. While various surface modification strategies exist, the use of this compound for this purpose has not been documented.

Mechanistic Insights into Catalytic Reactions Involving this compound

Understanding the mechanism of a catalytic reaction is essential for optimizing its performance and for the rational design of new and improved catalysts. Mechanistic studies often involve a combination of experimental techniques, such as kinetics and in-situ spectroscopy, and computational modeling. Given the absence of reports on catalytic reactions involving this compound, there are consequently no mechanistic insights available for such systems.

Research on this compound in Catalytic Processes Remains Undocumented

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research focused on the role of this compound in catalytic process research, as outlined in the user's request. Searches for kinetic analyses of reaction pathways involving this compound, as well as studies aimed at the identification of its active species and intermediates in a catalytic cycle, did not yield any relevant results.

There is no evidence in the surveyed literature to suggest that this compound is utilized as a catalyst, co-catalyst, or ligand in a manner that would necessitate studies on its kinetic behavior or the intermediates it might form during a catalytic process. Scientific investigations into reaction kinetics and mechanisms are typically centered on the catalytic species that actively participate in and drive the chemical transformation.

Consequently, the information required to populate the requested article sections—namely, "Kinetic Analysis of Reaction Pathways" and "Identification of Active Species and Intermediates"—is not available in the public domain. Any attempt to generate content for these sections would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, this article cannot be generated as requested due to the absence of foundational research on the specific subject of this compound in catalytic process research.

Future Directions and Emerging Research Avenues for Decyltriphenylsilane

Integration with Sustainable Chemistry Principles

The chemical industry is undergoing a significant transformation driven by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com The future synthesis and application of decyltriphenylsilane will likely be heavily influenced by these principles, aiming to enhance its environmental profile throughout its lifecycle.

Key areas for integration include:

Use of Renewable Feedstocks : A primary goal of green chemistry is to utilize renewable resources instead of finite petrochemicals. nih.gov Future research could focus on developing synthetic routes to this compound precursors from biomass-derived sources. For instance, the decyl group could potentially be sourced from fatty acids, and efforts could be made to derive silicon and aromatic precursors from sustainable feedstocks.

Energy Efficiency : Green chemistry encourages conducting syntheses at ambient temperature and pressure to minimize energy consumption. nih.gov Research into catalytic systems, such as those employing earth-abundant metals, could enable more energy-efficient pathways for creating the silicon-carbon bonds in this compound. researchgate.net Techniques like microwave-assisted synthesis or continuous flow chemistry, known for their potential to reduce energy use and reaction times, could be explored for more sustainable production. mdpi.com

Design for Degradation : To prevent environmental persistence, chemical products should be designed to degrade into innocuous substances after their intended use. nih.gov While the silicon-carbon bond is generally stable, future research could focus on designing this compound derivatives that incorporate biodegradable linkages or functional groups, allowing for controlled degradation under specific environmental conditions.

Table 1: Application of Green Chemistry Principles to this compound

Green Chemistry Principle Potential Application to this compound
Renewable Feedstocks Sourcing the decyl chain from plant-based fatty acids; exploring bio-derived routes for aromatic and silicon precursors. nih.gov
Energy Efficiency Development of low-temperature, low-pressure syntheses using advanced catalysts; implementation of flow chemistry or microwave-assisted processes. mdpi.comresearchgate.net
Design for Degradation Incorporation of cleavable functional groups to facilitate breakdown into environmentally benign products after its service life. nih.gov

Exploration of Bio-Inspired and Biomimetic Applications

Nature provides a rich source of inspiration for the design of advanced materials. Bio-inspired and biomimetic approaches seek to replicate biological strategies to create novel materials and technologies. capes.gov.brrsc.org The distinct properties of this compound make it a candidate for exploration in several bio-inspired applications.

Biomimetic Surfaces and Coatings : The hydrophobic nature of the decyl group combined with the rigidity of the triphenylsilyl headgroup could be exploited to create superhydrophobic surfaces. These surfaces, inspired by the lotus (B1177795) leaf, could be valuable for creating self-cleaning, anti-fouling, and corrosion-resistant coatings. researchgate.net Research could focus on how this compound self-assembles on various substrates to create these functional coatings.

Drug Delivery Systems : Biomimetic strategies are increasingly used to design drug delivery vehicles that can evade the immune system and target specific cells. nih.govnih.gov this compound's amphiphilic character could be harnessed in the formation of liposomes or micelles. The bulky triphenylsilyl group could influence the packing and stability of these structures, while the decyl chain interacts with the lipid core, potentially offering a novel platform for encapsulating and delivering therapeutics. nih.gov

Antimicrobial Materials : There is growing interest in developing materials with inherent antimicrobial properties to combat resistant pathogens. researchgate.net The long alkyl chain of this compound is similar to those found in quaternary ammonium (B1175870) compounds, which disrupt bacterial membranes. Future studies could investigate the potential of this compound-functionalized surfaces to inhibit biofilm formation or exhibit direct antimicrobial activity.

Table 2: Potential Bio-Inspired and Biomimetic Applications for this compound

Application Area Rationale for Using this compound
Superhydrophobic Coatings The long decyl chain imparts water-repellency, while the triphenylsilyl group can provide robust anchoring to surfaces. researchgate.net
Drug Delivery Vehicles Amphiphilic nature allows for potential integration into lipid-based nanocarriers, with the bulky headgroup influencing stability. nih.govnih.gov
Antimicrobial Surfaces The alkyl chain may disrupt bacterial cell membranes, preventing biofilm formation on coated medical devices or surfaces.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Understanding and controlling the reactions of organosilanes, such as hydrolysis and condensation, is critical for fabricating materials with desired properties. nih.govmdpi.com The use of advanced analytical techniques for real-time, in-situ monitoring allows for unprecedented insight into reaction kinetics and mechanisms. nih.govacs.org

Future research on this compound would benefit significantly from the application of these techniques:

Spectroscopic Methods : Techniques like Near-Infrared (NIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the chemical transformations of this compound in real-time. nih.govacs.org For instance, in-situ NMR could track the hydrolysis of a related alkoxysilane precursor to this compound, providing quantitative data on the consumption of reactants and the formation of intermediate species. nih.gov

Scattering and Turbidity Techniques : Dynamic Light Scattering (DLS) and optical turbidity scanning are powerful tools for observing the formation and aggregation of particles during sol-gel processes. nih.govmdpi.com These methods could be applied to study the condensation of hydrolyzed this compound, revealing how factors like pH and concentration influence the size and growth of resulting nanoparticles or gel networks. mdpi.com

The data obtained from these in-situ techniques would enable precise control over the synthesis of this compound-based materials, ensuring reproducibility and allowing for the fine-tuning of properties like porosity, particle size, and surface functionality.

Table 3: Advanced In-Situ Characterization Techniques for this compound Reactions

Technique Information Gained Reference
In-Situ NMR Spectroscopy Quantitative tracking of hydrolysis and condensation reactions, identification of intermediate species. nih.gov
In-Situ Raman/NIR Spectroscopy Real-time monitoring of changes in chemical bonds during polymerization. acs.org
Dynamic Light Scattering (DLS) Measurement of particle size and aggregation during sol-gel formation. nih.gov
Optical Turbidity Scanning Monitoring of silane (B1218182) solubilization (hydrolysis) and bulk condensation kinetics. mdpi.com

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry and predictive modeling are becoming indispensable tools in materials science, allowing researchers to predict molecular properties and design new materials before engaging in extensive laboratory work. actian.comoutsystems.comxgboosting.com These approaches can accelerate the discovery of new applications for this compound.

Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of this compound. researchgate.net Such calculations can predict how the molecule will interact with surfaces, other molecules, or metallic nanoparticles, guiding the design of new catalysts or functional materials. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of large ensembles of this compound molecules over time. This would be particularly useful for predicting the self-assembly of monolayers on surfaces, the formation of aggregates in solution, or the interaction of the molecule with biological membranes.

Predictive Modeling for Properties : By analyzing the structural features of this compound, predictive models based on machine learning can forecast its physical and chemical properties. actian.comsplunk.com This can help identify the most promising applications, such as its potential use in high-performance lubricants, hydraulic fluids, or as a component in advanced polymer composites. netscribes.com

The synergy between computational modeling and experimental validation will be crucial for unlocking the full potential of this compound, enabling a more rational and efficient approach to materials design and discovery.

Table 4: Computational and Predictive Modeling Approaches

Modeling Technique Potential Application for this compound
Density Functional Theory (DFT) Predicting reactivity, interaction energies with surfaces, and electronic properties. researchgate.net
Molecular Dynamics (MD) Simulating self-assembly, monolayer formation, and interactions with biological systems.
Predictive Analytics Forecasting material properties (e.g., viscosity, thermal stability) to guide application development. actian.comoutsystems.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.